Cas no 379239-03-9 (methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate)

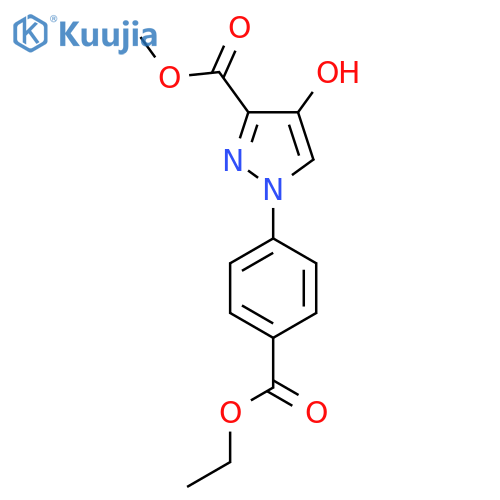

379239-03-9 structure

商品名:methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate

methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate

- SR-01000505170

- F1174-2689

- AKOS001062210

- 379239-03-9

- AB00685727-01

- SR-01000505170-1

- EU-0080368

- methyl 1-(4-(ethoxycarbonyl)phenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

- methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate

- Z56884935

- methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate

-

- インチ: 1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3

- InChIKey: WFSHZWRJBAEGFJ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=CC(=CC=1)N1C=C(C(C(=O)OC)=N1)O)=O

計算された属性

- せいみつぶんしりょう: 290.09027155g/mol

- どういたいしつりょう: 290.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1174-2689-20μmol |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-50mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-10mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-30mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-1mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-75mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-20mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-5mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-25mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1174-2689-15mg |

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |

379239-03-9 | 90%+ | 15mg |

$89.0 | 2023-07-28 |

methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

379239-03-9 (methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量